2-(1H-1,2,3-Triazol-5-yl)benzaldehyde
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Overview
Description
2-(1H-1,2,3-Triazol-5-yl)benzaldehyde is an organic compound that features a triazole ring attached to a benzaldehyde moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The benzaldehyde moiety can be introduced through subsequent reactions involving formylation.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Triazol-5-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1H-1,2,3-Triazol-5-yl)benzoic acid.
Reduction: Formation of 2-(1H-1,2,3-Triazol-5-yl)benzyl alcohol.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-(1H-1,2,3-Triazol-5-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its role in drug development.
Industry: Used in the production of agrochemicals and as a building block for various functional materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
5-(1H-1,2,3-Triazol-4-yl)-4-methyl-2-arylthiazole: A compound with significant antimicrobial activity.
Uniqueness
2-(1H-1,2,3-Triazol-5-yl)benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a triazole ring and a benzaldehyde moiety makes it a versatile intermediate in organic synthesis and a promising candidate for various biomedical applications .
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-3-1-2-4-8(7)9-5-10-12-11-9/h1-6H,(H,10,11,12) |
InChI Key |
NBGSUCHTOAMZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NNN=C2 |
Origin of Product |
United States |
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